molecular formula C7H6N4O2S B1308317 2-Hydrazino-6-nitro-1,3-benzothiazole CAS No. 30710-21-5

2-Hydrazino-6-nitro-1,3-benzothiazole

Cat. No. B1308317
CAS RN: 30710-21-5
M. Wt: 210.22 g/mol
InChI Key: HCIQJRCGPLSQLH-UHFFFAOYSA-N
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Description

The compound 2-Hydrazino-6-nitro-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The hydrazino group attached to the benzothiazole ring indicates the presence of an -NH-NH2 substituent, which is a characteristic feature of hydrazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, particularly as antimicrobial agents.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as those described in the provided papers, involves the condensation of diarylpiperidin-4-ones with 2-hydrazinobenzothiazole . Another method includes the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one with hydrazine hydrate, resulting in ring contraction and the introduction of the hydrazino group . These synthetic routes are crucial for creating novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives is characterized by the presence of the hydrazino group and various substituents that can significantly influence their biological activity. The NMR spectral studies provide insights into the structure of these compounds in solution and solid-state, helping to establish structure-activity relationships .

Chemical Reactions Analysis

The reactivity of the hydrazino group in benzothiazole derivatives allows for further chemical transformations. For instance, the reaction of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole with urea and carbon disulphide in the presence of alkali leads to the formation of hydroxy and mercapto derivatives, respectively . Additionally, the reaction with aryl aldehydes in the presence of acetic acid yields aryl-triazolo benzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives are influenced by their molecular structure. The presence of the hydrazino group and other substituents affects their solubility, stability, and reactivity. These properties are essential for the antimicrobial evaluation of the compounds, as they determine the compounds' ability to interact with biological targets .

Scientific Research Applications

Benzothiazole is an organic heterocyclic ring system that is a chemical result of the fusion between benzene and thiazole . Its derivatives, including 2-Hydrazino-6-nitro-1,3-benzothiazole, have been found to possess a wide range of medicinal properties .

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

  • SPECT Imaging Probe

    • Application: Compound (45), a derivative of 2-arylbenzothiazole, can be used as a potential SPECT imaging probe for Aβ plaques in Alzheimer brains .
    • Results: This method provides a non-invasive way to detect and monitor the progression of Alzheimer’s disease .
  • Antimalarial Activity

    • Application: 2-substituted-6-nitro, 1,3-Benzothiazoles have been tested for antimalarial activity against strains W2 and 3D7 of P. falciparum .
    • Results: The compounds showed promising antimalarial activity .
  • Anthelmintic Activity

    • Application: 6-Substituted 2-Hydrazino-1,3-Benzothiazoles have been synthesized and tested for anthelmintic activity .
    • Results: The compounds showed promising anthelmintic activity .
  • Organic Dyes

    • Application: The benzo[1,2,3]dithiazole, a similar structure to benzothiazole, has been historically recognized in the design and manufacture of organic dyes .
    • Method: The unique heteroaromatic functionality of these compounds instills some fascinating electronic properties, making them suitable for dye production .
    • Results: These structures are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
  • Organic Radicals and Semiconductors

    • Application: The benzo[1,2,3]dithiazole compounds are being explored for their potential as organic radicals and semiconductors .
    • Method: The conjugated profile of these compounds instills some fascinating electronic properties .
    • Results: With the benefit of increased diagnostic techniques and improved understanding, these structures are attracting greater attention in these fields .
  • Synthetic Intermediate in API and Bulk/Fine Chemicals

    • Application: The benzodithiazole structures have been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important APIs .
    • Method: The valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .
    • Results: While all but neglected as a synthetic intermediate in API and bulk/fine chemicals, the valuable electronic properties of the dithiazole structures have engendered renewed interest in recent years .

properties

IUPAC Name

(6-nitro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIQJRCGPLSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398554
Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-6-nitro-1,3-benzothiazole

CAS RN

30710-21-5
Record name 30710-21-5
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Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
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Record name 2-Hydrazino-6-nitrobenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NB Patel, IH Khan, SD Rajani - Archiv der Pharmazie, 2010 - Wiley Online Library
In this study, we report the antimycobacterial and antimicrobial evaluation of newly synthesized 3‐(3‐pyridyl)‐5‐(4‐methoxyphenyl)‐4‐(N‐substituted‐1,3‐benzothiazol‐2‐amino)‐4H‐1,…
Number of citations: 38 onlinelibrary.wiley.com
NB Patel, IH Khan, SD Rajani - European journal of medicinal chemistry, 2010 - Elsevier
The triazole analogs were obtained via. multistep synthesis sequence beginning with ethyl nicotinoate 3 which on treatment with hydrazine hydrate yields nicotinoyl hydrazide 4. …
Number of citations: 138 www.sciencedirect.com

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